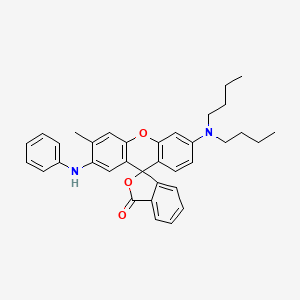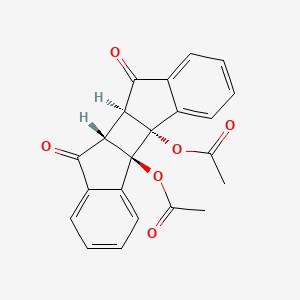
DCID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroimidazolidinedione (DCID) is a novel coupling reagent used in organic synthesis. It has gained attention for its ability to promote esterification reactions under mild conditions, making it a valuable tool in the synthesis of esters from carboxylic acids and alcohols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DCID can be synthesized through the reaction of imidazolidinedione with chlorine gas. The reaction typically occurs at room temperature and involves the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound involves the large-scale chlorination of imidazolidinedione. The process is optimized to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
DCID undergoes various types of chemical reactions, including:
Esterification: This compound is used as a coupling reagent to promote the esterification of carboxylic acids with alcohols.
Heck Cross-Coupling: This compound can activate C–O bonds in phenols, facilitating palladium-catalyzed Heck cross-coupling reactions.
Common Reagents and Conditions
Esterification: The reaction typically occurs at room temperature using this compound as the coupling reagent.
Heck Cross-Coupling: The reaction involves the use of palladium catalysts and phenols as substrates.
Major Products
Esterification: The major products are esters formed from the reaction of carboxylic acids and alcohols.
Heck Cross-Coupling: The major products are coupled phenol derivatives.
Applications De Recherche Scientifique
DCID has a wide range of applications in scientific research, including:
Mécanisme D'action
DCID promotes esterification by activating the carboxylic acid, making it more reactive towards nucleophilic attack by the alcohol. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to form the ester . In Heck cross-coupling reactions, this compound activates the C–O bond in phenols, facilitating the palladium-catalyzed coupling with alkenes .
Comparaison Avec Des Composés Similaires
DCID is unique in its ability to promote esterification under mild conditions with high yields. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis and esterification reactions.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Oxalyl Chloride: Used in the synthesis of acid chlorides and esters.
This compound stands out due to its mild reaction conditions and high efficiency in promoting esterification and cross-coupling reactions .
Propriétés
Numéro CAS |
130817-81-1 |
|---|---|
Formule moléculaire |
C22H16O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1 |
Clé InChI |
MGKJFRPUFVNFPI-GPHNJDIKSA-N |
SMILES |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
SMILES isomérique |
CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
SMILES canonique |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Synonymes |
9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate DCID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


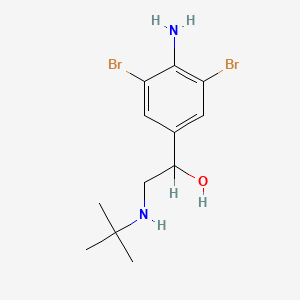


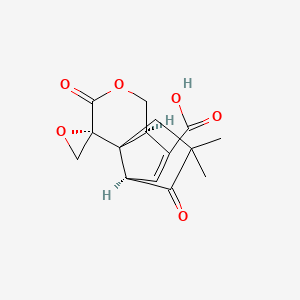
![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)
![3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B1226366.png)
![2,4-Dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester](/img/structure/B1226368.png)
![1-(1-tert-butyl-5-tetrazolyl)-N-(2-furanylmethyl)-N-(phenylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1226369.png)
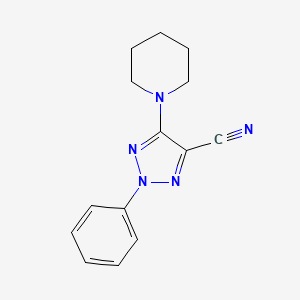
![5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester](/img/structure/B1226374.png)
![2-CHLORO-N~1~-[2-(2,2-DIMETHYL-4-PHENYLTETRAHYDRO-2H-PYRAN-4-YL)ETHYL]ACETAMIDE](/img/structure/B1226375.png)
![4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid](/img/structure/B1226376.png)
![2-METHYL-N'~1~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}BENZOHYDRAZIDE](/img/structure/B1226377.png)
